molecular formula C8H7NO B1211926 (S)-Mandelonitrile CAS No. 28549-12-4

(S)-Mandelonitrile

Cat. No.: B1211926
CAS No.: 28549-12-4
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (R)-mandelonitrile.

Biological Activity

(S)-Mandelonitrile, a cyanohydrin derived from benzaldehyde and potassium cyanide, exhibits significant biological activity, primarily through its enzymatic interactions and potential therapeutic applications. This article explores its biochemical properties, enzymatic reactions, and implications in various fields such as biocatalysis and pharmacology.

This compound is characterized by the molecular formula C9H11NC_9H_{11}N and a structure that allows it to participate in various biochemical pathways. It can be synthesized via the action of hydroxynitrile lyases (HNLs), which catalyze the condensation of aldehydes with cyanide ions. The enzyme ChuaHNL, derived from the millipede Chamberlinius hualienensis, shows exceptional specific activity in synthesizing this compound with a reported specific activity of 7,420 U/mg, significantly higher than other known HNLs .

Hydrolysis of Mandelonitrile

One of the primary reactions involving this compound is its hydrolysis to mandelic acid, catalyzed by nitrilases. For instance, recombinant Escherichia coli expressing nitrilase from Pseudomonas putida has been utilized to achieve nearly 95% conversion of mandelonitrile to (R)-mandelic acid under optimized conditions (40 °C, pH 8) in both shake flasks and packed bed reactors . This enantioselective conversion is crucial for pharmaceutical applications where specific isomers are required.

Comparative Enzymatic Activity

A comparative analysis of various enzymes indicates that single-point mutations in nitrilases can enhance their ability to hydrolyze this compound, leading to increased yields of mandelic acid . Table 1 summarizes the specific activities of different HNLs involved in mandelonitrile synthesis:

Enzyme Source Specific Activity (U/mg)
ChuaHNL (Chamberlinius hualienensis)7,420
HNL from loquat (Eriobotrya japonica)31.5
HNL from passion fruit (Passiflora edulis)136
HNL from Japanese apricot (Prunus mume)220
HNL from almonds (Prunus amygdalus)1,450

Antimicrobial Activity

Research has indicated that mandelic acid, the product of mandelonitrile hydrolysis, possesses antimicrobial properties. This suggests that this compound could be explored for its potential as an antibacterial agent when metabolized into mandelic acid within biological systems .

Cancer Treatment Applications

Recent studies have also highlighted innovative uses of mandelic compounds in cancer therapy. For instance, methenamine mandelate nanoparticles have been developed that release formaldehyde in acidic environments typical of cancerous tissues, leading to cell cycle arrest and apoptosis in cancer cells . This indicates a potential therapeutic pathway for utilizing derivatives of mandelonitrile in oncology.

Case Study 1: Enzyme Engineering for Enhanced Activity

A study focused on engineering nitrilases for improved hydrolysis of racemic mandelonitrile demonstrated that specific mutations could lead to variants with enhanced substrate specificity and activity. The engineered enzymes showed a marked increase in conversion rates compared to wild-type enzymes .

Case Study 2: Biocatalytic Production of Mandelic Acid

In another case, researchers optimized conditions for the biocatalytic production of mandelic acid from this compound using immobilized cells. The results indicated that immobilization significantly improved enzyme stability and reaction efficiency, achieving high conversion rates under continuous flow conditions .

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNICRUQPODTGRU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28549-12-4
Record name Mandelonitrile, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028549124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-mandelonitrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Mandelonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDELONITRILE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9VO6WZ5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of L(+)-diisopropyl tartarate (235 mg) in absolute dichloromethane (10 ml), tetaraisopropyl titanate (284 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, dichloromethane (10 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilylcyanide (436 mg) and then benzaldehyde (424 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol containing the R(+) isomer in the enantiomer excess percentage of 88% was produced in the yield of 37% based on the amount of the used benzaldehyde and 148% based on the amount of the used catalyst.
[Compound]
Name
L(+)-diisopropyl tartarate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
424 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Mandelonitrile
Reactant of Route 2
Reactant of Route 2
(S)-Mandelonitrile
Reactant of Route 3
Reactant of Route 3
(S)-Mandelonitrile
Reactant of Route 4
(S)-Mandelonitrile
Reactant of Route 5
(S)-Mandelonitrile
Reactant of Route 6
(S)-Mandelonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.